3-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
CAS No.: 946358-00-5
Cat. No.: VC7800211
Molecular Formula: C15H12ClN3O2S
Molecular Weight: 333.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946358-00-5 |
|---|---|
| Molecular Formula | C15H12ClN3O2S |
| Molecular Weight | 333.79 |
| IUPAC Name | 3-chloro-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
| Standard InChI | InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,18,20) |
| Standard InChI Key | WWKSOHRDCGDSKU-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)Cl)C |
Introduction
The compound 3-chloro-N-{3,7-dimethyl-5-oxo-5H- thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a complex organic molecule that combines elements of benzamide with a thiazolopyrimidine ring system. This compound is not explicitly mentioned in the provided search results, so we will focus on its potential structure and properties based on similar compounds.
Synthesis Approach
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the thiazolopyrimidine core. This could be followed by the introduction of the benzamide moiety through a condensation reaction.
Characterization Techniques
Characterization would involve spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm the structure and purity of the compound.
Potential Applications
-
Anti-Inflammatory Activity: Similar compounds have shown potential as anti-inflammatory agents, possibly through inhibition of enzymes like 5-lipoxygenase (5-LOX) .
-
Anticancer Activity: Benzamide derivatives have been explored for their anticancer properties, often inducing apoptosis in cancer cells .
In Vitro and In Vivo Studies
In-depth studies would require both in vitro (e.g., cell culture) and in vivo (animal models) experiments to assess efficacy and safety.
Data Tables
Given the lack of specific data on 3-chloro-N-{3,7-dimethyl-5-oxo-5H- thiazolo[3,2-a]pyrimidin-6-yl}benzamide, we can create a hypothetical table based on similar compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Activity |
|---|---|---|---|
| Example Compound | C15H12F3N3O4S2 | 419.4 g/mol | Anti-inflammatory |
| 3-Chloro-Benzamide Derivative | Hypothetical | Hypothetical | Anticancer/Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume